Rsk4-IN-1 (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for Rsk4-IN-1 (tfa) are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and efficiency .
化学反应分析
Rsk4-IN-1 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Rsk4-IN-1 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of RSK4 inhibitors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RSK4.
作用机制
Rsk4-IN-1 (tfa) exerts its effects by inhibiting the activity of RSK4, a kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition disrupts the downstream signaling processes that promote cell growth and survival, leading to reduced tumor proliferation and increased sensitivity to chemotherapy . The molecular targets and pathways involved include the phosphorylation of specific substrates and the modulation of gene expression .
相似化合物的比较
Rsk4-IN-1 (tfa) is unique among RSK4 inhibitors due to its high potency and specificity . Similar compounds include:
Trovafloxacin: A floxacin antibiotic that has been repurposed as an RSK4 inhibitor.
BI-D1870: Another RSK4 inhibitor used in research to study the role of RSK4 in cancer.
Compared to these compounds, Rsk4-IN-1 (tfa) offers a more targeted approach with fewer off-target effects, making it a valuable tool in scientific research .
属性
分子式 |
C21H21F5N4O5 |
---|---|
分子量 |
504.4 g/mol |
IUPAC 名称 |
1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20F2N4O3.C2HF3O2/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11;3-2(4,5)1(6)7/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24);(H,6,7) |
InChI 键 |
NIKCUHFVKRKMBE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。